2-Iodo-4-methylpyridine

描述

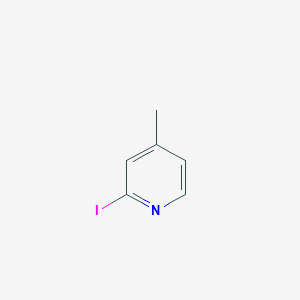

2-Iodo-4-methylpyridine is an organic compound with the molecular formula C₆H₆IN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by iodine and a methyl group, respectively. This compound is known for its solid state, typically appearing as orange-yellow crystals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methylpyridine can be achieved through various methods. One common approach involves the iodination of 4-methylpyridine. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process is optimized to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .

化学反应分析

Types of Reactions: 2-Iodo-4-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction: The compound can be reduced to form 4-methylpyridine.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products:

Nucleophilic Substitution: Substituted pyridines.

Reduction: 4-Methylpyridine.

Suzuki-Miyaura Coupling: Biaryl compounds.

科学研究应用

Medicinal Chemistry

2-Iodo-4-methylpyridine has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting various biological pathways.

- Case Study : A study explored the synthesis of position-6 substituted 2-amino-4-methylpyridine analogues for use as positron emission tomography (PET) tracers. These compounds were evaluated for their ability to image inducible nitric oxide synthase (iNOS) activation, demonstrating significant uptake in treated mice lungs compared to controls, indicating their potential in imaging inflammatory diseases .

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various substitution reactions, making it valuable in organic synthesis.

- Data Table: Synthesis Pathways

Material Science

In material science, this compound is utilized in the development of novel materials with specific electronic properties.

- Application Example : The compound has been incorporated into polymer matrices to enhance conductivity and stability under various environmental conditions. This application is particularly relevant in the development of sensors and electronic devices.

Toxicological Studies

Assessments of the compound's safety profile are crucial for its application in pharmaceuticals and materials. Studies indicate that while it exhibits some irritant properties, proper handling and formulation can mitigate risks .

作用机制

The mechanism of action of 2-Iodo-4-methylpyridine depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the specific derivative and its intended use .

相似化合物的比较

2-Bromo-4-methylpyridine: Similar in structure but with a bromine atom instead of iodine.

2-Chloro-4-methylpyridine: Contains a chlorine atom in place of iodine.

4-Iodo-2-methylpyridine: An isomer with the iodine and methyl groups swapped positions.

Uniqueness: 2-Iodo-4-methylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution reactions, providing unique opportunities in organic synthesis .

生物活性

2-Iodo-4-methylpyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and specific case studies that illustrate its efficacy in various applications.

- Chemical Formula : C6H6IN

- CAS Number : 22282-60-6

- Molecular Weight : 206.02 g/mol

This compound is characterized by the presence of an iodine atom at the second position and a methyl group at the fourth position of the pyridine ring, which significantly influences its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth in resistant strains, particularly those producing extended-spectrum beta-lactamases (ESBL) .

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|---|

| This compound | ESBL-producing E. coli | 15 ± 2 | 20 | 40 |

| Control (Amoxicillin) | ESBL-producing E. coli | 10 ± 1 | 25 | 50 |

Cytotoxicity and Cancer Research

In cancer research, compounds similar to this compound have been studied for their ability to inhibit specific kinases involved in cell proliferation and survival. For instance, derivatives of this compound have shown promise as inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression .

Case Study: Inhibition of p38 MAP Kinase

A series of experiments demonstrated that certain derivatives synthesized from this compound exhibited enhanced inhibition of p38 MAP kinase compared to their parent compounds. The (S)-enantiomer of a synthesized derivative was found to be significantly more potent, suggesting that structural modifications can lead to improved therapeutic profiles .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction : It may interact with specific receptors or proteins, altering their function and leading to downstream effects that inhibit growth or induce apoptosis in cancer cells.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including halogenation reactions involving pyridine derivatives. Its versatility as a building block allows for the creation of numerous derivatives with tailored biological activities.

Table 2: Synthesis Pathways for Derivatives

| Starting Material | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| 4-Methylpyridine | Iodination | This compound | 85 |

| This compound | Nucleophilic substitution | Various substituted derivatives | Varies |

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure and purity of 2-Iodo-4-methylpyridine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify aromatic protons and carbons. The methyl group at position 4 and iodine at position 2 cause distinct splitting patterns and chemical shifts (e.g., deshielding effects).

- Fourier-Transform Infrared (FT-IR) : Key peaks include C-I stretching (~500–650 cm) and aromatic C-H stretches (~3000–3100 cm). Raman spectroscopy can further resolve vibrational modes of the pyridine ring .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (M) at m/z 219.00 (CHIN). Fragmentation patterns should align with iodine loss and pyridine ring stability.

- Melting Point Analysis : Compare observed values (e.g., 88–92°C for related iodo-pyridines) with literature data to assess purity .

Q. What are the key physical properties (e.g., solubility, stability) of this compound that researchers should consider during experimental design?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Use sonication or heating (≤60°C) to enhance dissolution.

- Stability : Light-sensitive due to the C-I bond; store in amber vials under inert gas. Decomposition via iodine loss may occur under prolonged heating (>100°C).

- Hygroscopicity : Less hygroscopic than halogenated analogs (e.g., chloro-pyridines), but moisture-free conditions are recommended for long-term storage.

- Physical Data :

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | ~90–95°C (estimated) | Derived |

| Molecular Weight | 219.03 g/mol |

Q. How can researchers optimize purification methods for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4). Monitor fractions via TLC (R ~0.3–0.4).

- Recrystallization : Ethanol/water mixtures (7:3 ratio) yield high-purity crystals. Slow cooling minimizes iodine sublimation.

- Sublimation : For ultrahigh purity, sublimation under reduced pressure (0.1 mmHg, 70–80°C) effectively removes non-volatile impurities.

Advanced Research Questions

Q. How can computational chemistry models predict the electronic properties and reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The iodine atom lowers LUMO energy, enhancing electrophilicity at position 2 .

- Molecular Dynamics (MD) : Simulate solvation effects in cross-coupling reactions (e.g., Suzuki-Miyaura). Polar solvents stabilize transition states via dipole interactions.

- Charge Distribution Analysis : Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between iodine and the pyridine ring.

Q. What strategies resolve contradictions in reported crystallographic data or spectroscopic assignments for this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve ambiguities in bond lengths/angles. For example, the C-I bond length (~2.10 Å) should align with standard values for aryl iodides .

- Comparative Spectral Libraries : Cross-reference NMR/IR data with structurally similar compounds (e.g., 2-Iodo-3-methylpyridine ).

- Error Analysis : Quantify instrumental uncertainties (e.g., ±0.5°C in melting points) and batch-to-batch variability in synthesis .

Q. What mechanistic insights explain the role of this compound in cross-coupling reactions under varying conditions?

- Methodological Answer :

- Catalytic Systems : In palladium-catalyzed couplings, the methyl group at position 4 sterically hinders oxidative addition but stabilizes intermediates via inductive effects.

- Solvent Effects : Polar aprotic solvents (e.g., THF) accelerate reaction rates by stabilizing charged transition states. Additives like KI mitigate iodine leaching.

- Temperature-Dependent Reactivity : At >80°C, competing pathways (e.g., homocoupling) dominate; kinetic studies using GC-MS are recommended .

属性

IUPAC Name |

2-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFWKQYMUZMLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494782 | |

| Record name | 2-Iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-60-6 | |

| Record name | 2-Iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。